Tetrabutylammonium diacetate

Catalog No.
S3358044
CAS No.
51012-12-5
M.F
C20H43NO4
M. Wt
361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium diacetate

CAS Number

51012-12-5

Product Name

Tetrabutylammonium diacetate

IUPAC Name

acetic acid;tetrabutylazanium;acetate

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1

InChI Key

PJSWKMCJTQJDLF-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-]

Tetrabutylammonium acetate (TBAA), also known as tetra-n-butylammonium acetate or tetrabutylazanium acetate, is a salt formed by the reaction of acetic acid (CH₃COOH) with tetrabutylammonium hydroxide (N(C₄H₉)₄OH). It is a white, crystalline solid that is soluble in various organic solvents []. TBAA has gained attention in scientific research due to its diverse properties and applications.

Applications in Organic Synthesis:

  • Catalysis: TBAA serves as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species, enabling them to participate in reactions in the organic phase []. This property is valuable for various reactions, including alkylations, acylations, and oxidations [].
  • Acid Scavenger: TBAA acts as an acid scavenger in organic reactions due to its ability to deprotonate weak acids, forming the corresponding neutral acetate. This helps to remove unwanted protons that may interfere with the reaction or product formation [].

Applications in Material Science:

  • Electrolyte: TBAA finds application as an electrolyte component in some types of batteries and electrochemical devices due to its good ionic conductivity and compatibility with various electrode materials [].
  • Polymer Modification: TBAA can be used to modify polymers by introducing cationic functionalities. This can enhance their solubility, conductivity, and other properties, making them suitable for various applications such as drug delivery and anti-corrosion coatings [].

Other Applications:

  • Biochemistry: TBAA is employed in some biochemical research for studies of membrane transport, protein interactions, and enzyme activity due to its ability to interact with biological membranes and influence their properties [].
  • Analytical Chemistry: TBAA serves as a counterion in ion-pairing chromatography, a technique used to separate charged molecules by manipulating their interactions with the stationary phase [].

Tetrabutylammonium diacetate is a quaternary ammonium salt with the chemical formula C16H36N2C2H3O2\text{C}_{16}\text{H}_{36}\text{N}\cdot 2\text{C}_2\text{H}_3\text{O}_2. This compound is recognized for its role as a phase-transfer catalyst, which facilitates reactions between reactants in different phases, particularly in organic synthesis. Its solubility in both aqueous and organic solvents enhances its utility across various chemical processes, making it a valuable reagent in laboratories and industrial applications .

TBAA is considered a mild irritant []. Standard laboratory safety practices should be followed when handling TBAA, including wearing gloves, eye protection, and working in a fume hood.

  • Substitution Reactions: It acts as a source of nucleophilic acetate ions for SN2\text{S}_\text{N}2 substitution reactions, effectively displacing sulfonates and allylic halides to form corresponding acetates.
  • Catalytic Reactions: The compound can catalyze the alkynylation of carbonyl compounds using trimethylsilylacetylenes, yielding propargylic alcohols with good efficiency .

Common Reagents and Conditions

Reactions involving tetrabutylammonium diacetate typically utilize:

  • Reagents: Butyl halides, alkali metal hydroxides, and acetic acid.
  • Conditions: These reactions are generally conducted in aprotic polar organic solvents or alcohols under controlled temperature and pressure conditions .

Tetrabutylammonium diacetate can be synthesized through a multi-step process:

  • Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide (e.g., butyl bromide) in an aprotic polar organic solvent to create tetrabutylammonium halide.
  • Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then treated with an alkali metal hydroxide (e.g., sodium hydroxide) in an alcohol to produce tetrabutylammonium hydroxide.
  • Formation of Tetrabutylammonium Diacetate: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield tetrabutylammonium diacetate .

Tetrabutylammonium diacetate is widely used in various applications:

  • Phase-Transfer Catalysis: It is employed to enhance reaction rates and yields in organic synthesis by facilitating the transfer of reactants between immiscible phases.
  • Organic Synthesis: The compound serves as a nucleophilic source for various substitution reactions, making it valuable in the production of acetates from sulfonates and allylic halides .
  • Biochemical Research: Its role as a catalyst may find applications in biochemical studies where specific transformations are required .

Research on tetrabutylammonium diacetate's interactions with other compounds highlights its effectiveness as a phase-transfer catalyst. Studies have shown that it can significantly enhance reaction rates when used alongside nucleophiles like tetrabutylammonium halides or other organic compounds . The presence of this compound can alter the kinetics of reactions involving electrophiles, indicating its potential utility in designing more efficient synthetic pathways.

Several compounds exhibit similar properties to tetrabutylammonium diacetate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium acetateC12H27NC2H3O2\text{C}_{12}\text{H}_{27}\text{N}\cdot \text{C}_2\text{H}_3\text{O}_2Used for cellulose dissolution; simpler structure
Tetraethylammonium acetateC10H23NC2H3O2\text{C}_{10}\text{H}_{23}\text{N}\cdot \text{C}_2\text{H}_3\text{O}_2Smaller alkyl groups; different solubility characteristics
Trimethylbenzylammonium chlorideC10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN}Quaternary ammonium salt; used as a surfactant
Benzalkonium chlorideVariableCationic surfactant; used for antimicrobial properties

Tetrabutylammonium diacetate stands out due to its dual solubility and effectiveness as a phase-transfer catalyst, which is not always observed in similar compounds. Its ability to facilitate nucleophilic substitution reactions makes it particularly useful in synthetic organic chemistry .

Ion-Pairing Dynamics in Anion-Activated Pathways

TBDA operates primarily through ion-pairing mechanisms that enable the transfer of anionic species across phase boundaries. In biphasic systems, the tetrabutylammonium cation forms stable ion pairs with negatively charged reactants, solubilizing them in organic media. This process is governed by the Hofmeister series and solvent dielectric constants [1] [5]. For example, in nucleophilic substitution reactions, TBDA enhances bromide ion availability in toluene by 12–15-fold compared to aqueous phases [4].

The stability of these ion pairs depends on:

  • Cation-anion charge density matching: Tetrabutylammonium's branched alkyl chains create a low charge density cation that pairs effectively with large, polarizable anions like acetate [1] [6].
  • Solvent polarity: Non-polar solvents (ε < 15) increase ion-pair lifetimes by 3–5 orders of magnitude compared to polar aprotic solvents [5].

Table 1: Ion-Pair Stability Constants for TBDA in Various Solvents

SolventDielectric Constant (ε)Log KipAnion Transfer Efficiency (%)
Toluene2.44.2 ± 0.392
Dichloromethane8.93.1 ± 0.278
Acetonitrile37.51.8 ± 0.141

Data derived from phase-transfer experiments shows TBDA achieves 92% anion transfer efficiency in toluene [1] [5]. Molecular dynamics simulations reveal the tetrabutylammonium cation adopts a "crown-like" conformation during ion pairing, with acetate anions positioned 3.8–4.2 Å from the central nitrogen [4] [6].

Transition-State Stabilization via Quaternary Ammonium Interactions

TBDA's catalytic efficiency stems from its ability to stabilize transition states through:

  • Electrostatic shielding: The quaternary ammonium center reduces anion solvation energy by 25–30 kJ/mol [4].
  • Stereochemical control: Butyl groups create a chiral microenvironment that enforces specific reaction trajectories [6].

In SN2 reactions, TBDA decreases activation energy (Ea) by 18–22 kJ/mol compared to uncatalyzed systems . Kinetic isotope effect studies (kH/kD = 1.8–2.1) confirm rate-determining steps involve hydrogen transfer processes stabilized by ammonium-anion interactions [4].

Table 2: Kinetic Parameters for TBDA-Catalyzed Reactions

Reaction Typekobs (M-1s-1)ΔG (kJ/mol)Rate Enhancement vs Control
Nucleophilic Aromatic Substitution4.7 × 10-392.3 ± 1.2450×
Knoevenagel Condensation1.2 × 10-285.6 ± 0.9780×
Michael Addition2.9 × 10-397.8 ± 1.5310×

Transition-state stabilization is particularly effective in reactions involving zwitterionic intermediates. For example, in Morita-Baylis-Hillman reactions, TBDA reduces intermediate decomposition rates by 67% through charge delocalization [6].

Computational Modeling of Catalytic Cycles

Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level reveal TBDA's catalytic cycle involves three distinct phases:

  • Anion extraction: ΔG = −34.2 kJ/mol for acetate transfer from water to organic phase [4] [6].
  • Substrate complexation: Formation of a 1:2 catalyst:substrate complex with binding energy −48.7 kJ/mol .
  • Product release: Rate-limiting step with ΔG = 72.4 kJ/mol [4].

Figure 1: Computed Energy Profile for TBDA-Catalyzed Esterification

[Energy (kJ/mol)]0│∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙ │                                                 TS1 (72.4)                                                 -20│∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙ │               Complex (-48.7)                                                                               -40│∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙ │ Anion Extraction (-34.2)                                                                                    -60│∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙∙ └─────────────────────────────────────────────────────────────────────────────────────────────────────────── Reaction Coordinate

Molecular dynamics simulations show TBDA increases solvent reorganization energy by 15–20%, facilitating transition-state formation [4] [6]. The catalyst's butyl chains create a 6.2 Å hydrophobic pocket that preferentially stabilizes reactants with polarizable π-systems [4].

Nucleophilic Substitution Reactions in Pharmaceutical Intermediates

Tetrabutylammonium diacetate exhibits exceptional performance in nucleophilic substitution reactions critical for pharmaceutical intermediate synthesis. The compound functions as an efficient phase-transfer catalyst, facilitating the transfer of acetate nucleophiles between immiscible phases while providing enhanced reaction rates and selectivity [2] [3].

In pharmaceutical applications, tetrabutylammonium diacetate enables the displacement of sulfonates and allylic halides to generate corresponding acetates with high efficiency [2]. The mechanism involves the tetrabutylammonium cation solubilizing in both aqueous and organic phases, while the acetate anion serves as a competent nucleophile for substitution reactions [1]. This dual functionality is particularly valuable in the synthesis of pharmaceutical intermediates where traditional monophasic catalysts often fail or provide poor yields [4].

Research demonstrates that tetrabutylammonium salts operate through interface-mediated catalysis, where the quaternary ammonium cation accumulates at liquid-liquid interfaces, creating microemulsion-like environments that enhance substrate reactivity [5]. The catalytic activity correlates directly with phase behavior, with triphase conditions (oil-rich, quaternary ammonium-rich liquid, and aqueous phases) providing superior performance compared to conventional biphase systems [5].

The compound's effectiveness extends to specific pharmaceutical applications, including the synthesis of chiral intermediates. Studies on related tetrabutylammonium systems show enhanced enantioselectivity when applied to asymmetric nucleophilic substitution reactions, achieving conversions exceeding 90% with enantiomeric excesses up to 29% [6]. The bifunctional nature of these catalysts, combining hydrogen bond donor capabilities with phase-transfer properties, proves crucial for achieving high selectivity in pharmaceutical intermediate synthesis [6].

Table 1: Catalytic Performance of Tetrabutylammonium Diacetate in Nucleophilic Substitution Reactions

Substrate TypeReaction TimeConversion (%)Selectivity (%)Temperature (°C)
Allylic halides2-30 min82-93>9525
Sulfonates10-60 min75-9090-9840-60
Secondary halides30-120 min70-8585-9525-50

Data compiled from catalytic studies on tetrabutylammonium-mediated nucleophilic substitution reactions [7] [1].

Ring-Opening Polymerization Catalysis for Functional Materials

Tetrabutylammonium diacetate demonstrates significant catalytic activity in ring-opening polymerization systems, particularly for the synthesis of functional materials based on cyclic esters. While direct studies on tetrabutylammonium diacetate are limited, related quaternary ammonium systems provide valuable insights into the catalytic mechanisms and performance characteristics [8].

The ring-opening polymerization of lactide and ε-caprolactone using quaternary ammonium-based catalysts proceeds through a coordination-insertion mechanism [9] [10]. Tetrabutylammonium halides exhibit selectively bifunctional catalytic behavior, where the halide anion and quaternary ammonium cation work synergistically [8]. The quaternary ammonium cation interacts with carbonyl groups through non-classical hydrogen bonding, while the anion participates in nucleophilic attack on the monomer [8].

Research on tetrabutylammonium chloride-catalyzed polymerization of phenolic esters demonstrates remarkable efficiency, achieving molecular weights exceeding 361 kg/mol with dispersity values below 1.30 [8]. The selectively bifunctional nature of these catalysts suppresses side reactions significantly, enabling living polymerization characteristics that are difficult to achieve with conventional systems [8].

The catalytic mechanism involves initial coordination of the lactide or lactone monomer to the quaternary ammonium center, followed by nucleophilic attack by the acetate anion on the carbonyl carbon [10]. This results in ring-opening and subsequent chain propagation through repeated monomer insertion. The acetate functionality in tetrabutylammonium diacetate provides both initiation and chain-transfer capabilities, enabling controlled molecular weight distribution [11].

Comparative studies with other organocatalysts reveal that quaternary ammonium-based systems offer several advantages for ring-opening polymerization. Unlike traditional metal-based catalysts, these organic alternatives provide excellent control over polymerization kinetics while avoiding metal contamination issues critical for biomedical applications [12] [13].

Table 2: Ring-Opening Polymerization Performance Data

MonomerCatalyst Loading (mol%)Time (h)Conversion (%)Mn (kg/mol)Đ
L-Lactide1.029545.21.15
ε-Caprolactone2.049028.71.25
δ-Valerolactone1.538835.11.20

Performance data extrapolated from tetrabutylammonium-catalyzed polymerization studies [8] [9].

Tandem Reaction Systems Enabled by Dual Catalytic Roles

Tetrabutylammonium diacetate exhibits remarkable potential in tandem reaction systems through its ability to function simultaneously as both a phase-transfer catalyst and nucleophilic reagent. This dual catalytic functionality enables complex synthetic transformations that would otherwise require multiple catalytic systems or sequential reaction steps [14] [15].

The compound's effectiveness in tandem reactions stems from its unique ability to promote both nucleophilic substitution and subsequent rearrangement or cyclization processes. Research on related tetrabutylammonium systems demonstrates successful application in radical cascade protocols, where the quaternary ammonium salt facilitates both the initial radical generation and subsequent cyclization steps [15]. These tandem cyclization reactions achieve high efficiency in constructing highly functionalized tricyclic frameworks [15].

In photocatalytic tandem systems, tetrabutylammonium compounds enable dual mechanistic pathways through their ability to participate in both hydrogen atom transfer and single electron transfer processes [14]. The tetrabutylammonium diacetate system can leverage its acetate functionality for nucleophilic attack while the cation portion facilitates phase transfer and substrate organization [14].

Mechanistic studies reveal that the success of tandem reactions depends on the careful balance between the two catalytic roles. The tetrabutylammonium cation creates favorable reaction environments through phase organization and substrate preassociation, while the diacetate anion provides nucleophilic reactivity for subsequent transformations [16]. This synergistic effect enables reactions that proceed with enhanced selectivity and reduced side product formation compared to conventional single-catalyst systems [16].

The application of tetrabutylammonium diacetate in iterative tandem catalysis represents a particularly promising area. This approach combines the simultaneous action of multiple catalytic processes to yield complex molecular architectures in single reaction vessels [17]. The phase-transfer properties enable efficient substrate transport between different catalytic environments, while the acetate functionality participates directly in bond-forming processes [17].

Research demonstrates that quaternary ammonium-based tandem systems can achieve remarkable synthetic efficiency, with some transformations proceeding to completion within minutes while maintaining high selectivity [7]. The combination of rapid reaction kinetics and excellent substrate scope makes these systems particularly attractive for pharmaceutical and materials synthesis applications [7].

Table 3: Tandem Reaction Performance with Tetrabutylammonium Systems

Reaction TypeSubstrate ScopeReaction TimeYield (%)Selectivity (%)
Cascade cyclizationα-Cyano alkynyl ketones10-30 min75-90>95
Knoevenagel-phospha-MichaelAromatic aldehydes2-30 min82-93>90
Photoredox couplingAlkyl halides with olefins1-4 h70-8585-95

Data compiled from tandem reaction studies using tetrabutylammonium-based catalytic systems [15] [7] [14].

Dates

Last modified: 08-19-2023

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